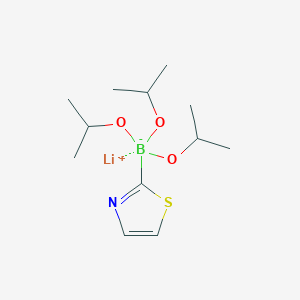

Lithium triisopropoxy(thiazol-2-yl)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZVFXHXFXYOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BLiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium triisopropoxy(thiazol-2-yl)borate

Introduction: The Strategic Value of Heterocyclic Organoborates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, organoboron compounds have emerged as indispensable tools for the construction of complex molecular architectures.[1][2] Their low toxicity, functional group tolerance, and predictable reactivity make them ideal reagents, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, lithium trialkoxyorganoborates represent a class of "ate" complexes that offer distinct advantages over their boronic acid counterparts. These borate salts, often used as stable and highly reactive intermediates, circumvent issues of protodeboronation common with many heterocyclic boronic acids, especially those containing five-membered rings.[3]

This guide focuses on a specific and highly valuable member of this class: Lithium triisopropoxy(thiazol-2-yl)borate. The thiazole moiety is a privileged scaffold in pharmaceutical development, appearing in a wide array of approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions.[4][5] The synthesis of this particular borate provides a stable, nucleophilic source of the thiazol-2-yl group, primed for use in cross-coupling reactions to generate novel drug candidates and functional materials. This document will provide a detailed protocol for its synthesis, a thorough guide to its characterization, and an exploration of its applications, grounded in established chemical principles.

Synthesis: A One-Pot Approach to a Stable Heterocyclic Nucleophile

The synthesis of this compound is efficiently achieved through a one-pot procedure involving the deprotonation of thiazole followed by quenching with an electrophilic boron source. This method is advantageous as it generates the desired borate salt which can often be used in subsequent reactions without the need for rigorous purification.[3]

Causality of Experimental Choices:

-

Starting Material: 2-Bromothiazole is selected as the precursor for the lithiation step. The bromine atom at the 2-position of the thiazole ring is susceptible to lithium-halogen exchange, a reliable method for generating the organolithium intermediate.

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this transformation. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the thermally sensitive thiazol-2-yllithium intermediate.

-

Boron Source: Triisopropyl borate, B(OiPr)₃, serves as the electrophile. Its three isopropoxy groups are readily displaced by the nucleophilic carbon of the thiazol-2-yllithium. The bulky isopropoxy groups also contribute to the stability of the resulting borate complex.

-

Solvent System: A mixture of tetrahydrofuran (THF) and toluene is employed. THF is an excellent solvent for organolithium reagents, while toluene facilitates the subsequent removal of solvents.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

A general method for the synthesis of lithium triisopropyl borates has been reported and can be adapted for the thiazole derivative.[3]

-

Inert Atmosphere: All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a solution of 2-bromothiazole (1.0 equivalent) in a mixture of THF and toluene, cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.1 equivalents) to the reaction mixture.

-

Warming and Isolation: Allow the reaction to gradually warm to room temperature and stir for 8 hours.

-

Solvent Removal: Remove the solvent under reduced pressure. The resulting crude this compound can be dried under vacuum at an elevated temperature (e.g., 80 °C) and is often used directly in subsequent steps without further purification.[3]

Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific experimental data for this compound is not widely published, the following techniques are standard for this class of molecules.

Spectroscopic and Analytical Data:

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the thiazole ring protons and the isopropoxy groups. The thiazole protons will be in the aromatic region, and their chemical shifts will be influenced by the borate group. The isopropoxy protons will show a characteristic septet and doublet pattern. | Confirms the presence of the key structural motifs. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the isopropoxy groups. The carbon attached to the boron will show a characteristic broad signal. | Provides a carbon skeleton map of the molecule. |

| ¹¹B NMR | A single, broad resonance characteristic of a tetracoordinate boron atom in a borate complex. | Confirms the formation of the borate "ate" complex. |

| FT-IR | Characteristic vibrational bands for C-H, C=N, and C-S stretching of the thiazole ring, as well as C-O and B-O stretching from the triisopropoxyborate moiety. | Identifies functional groups present in the molecule. |

| Mass Spec (ESI-) | Detection of the triisopropoxy(thiazol-2-yl)borate anion. | Confirms the molecular weight of the anionic component. |

Note: Spectroscopic data for related compounds, such as (1,3,4-Thiadiazol-2-yl)boronic acid, can provide a useful reference for expected chemical shifts.[6]

Applications in Drug Development and Beyond

The primary application of this compound is as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Logical Relationship Diagram:

Caption: Role of the borate in Suzuki-Miyaura cross-coupling.

The stability of the triisopropoxyborate salt makes it particularly useful for coupling with sensitive or complex aryl and heteroaryl halides.[3] This allows for the late-stage functionalization of drug-like molecules, a critical strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies. The resulting thiazole-containing biaryl structures are of significant interest in the development of new therapeutic agents.[4]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its straightforward, one-pot synthesis and enhanced stability compared to the corresponding boronic acid make it an attractive building block for researchers in drug discovery and materials science. The protocols and characterization guidelines presented in this document provide a comprehensive framework for the successful synthesis and utilization of this powerful synthetic tool.

References

-

Armstrong, A., et al. (2011). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 13(19), 5064–5067. Available at: [Link]

-

ChemUniverse. (n.d.). This compound. Available at: [Link]

-

Fernández, E., et al. (2019). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules, 24(9), 1733. Available at: [Link]

-

Kanazawa University. (2020). New protocol for organic synthesis using organoboron compounds and visible-light. ScienceDaily. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Properties and Applications of Thiazole-Based Building Blocks. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

Rennes Institute of Chemical Sciences. (n.d.). Methodologies, tools for synthesis - Organoboron chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Available at: [Link]

-

Zhdankin, V. V., et al. (2017). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Molecules, 22(10), 1699. Available at: [Link]

Sources

- 1. Methodologies, tools for synthesis - Organoboron chemistry | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]

- 2. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the One-Pot Synthesis of Lithium Triisopropyl Thiazolylborates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium triisopropyl organoborates, particularly those derived from heterocyclic systems like thiazole, represent a class of versatile and increasingly important intermediates in modern synthetic chemistry. Their stability compared to the corresponding boronic acids makes them valuable reagents in cross-coupling reactions, a cornerstone of drug discovery and materials science.[1][2] This guide provides an in-depth, technically-focused protocol for the one-pot synthesis of lithium triisopropyl thiazolylborates. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical experimental parameters, and the rationale behind the procedural choices, empowering researchers to not only replicate but also adapt and troubleshoot the synthesis.

Introduction: The Strategic Advantage of Lithium Triisopropyl Thiazolylborates

The thiazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds.[3][4] Consequently, efficient methods for its functionalization are of paramount importance. While boronic acids are staples of Suzuki-Miyaura cross-coupling, five-membered heterocyclic boronic acids are notoriously prone to protodeboronation and other decomposition pathways.[1]

Lithium triisopropyl borates (LTBs) emerge as a superior alternative. Formed by the reaction of an organolithium species with triisopropyl borate, these 'ate' complexes offer enhanced stability, allowing them to be stored and handled with greater ease than their boronic acid counterparts.[1][2] The development of a one-pot procedure, proceeding from the parent heterocycle directly to the LTB without isolation of the often-unstable intermediates, represents a significant leap in efficiency and convenience.[1] This guide will detail such a procedure for thiazole derivatives.

The Core Synthesis: Mechanism and Rationale

The one-pot synthesis of lithium triisopropyl thiazolylborates is a sequential process involving two key transformations within the same reaction vessel:

-

Directed Lithiation (Metalation): A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), selectively removes a proton from the thiazole ring to generate a thiazolyl lithium intermediate.

-

Borylation: The highly nucleophilic thiazolyl lithium species then attacks the electrophilic boron atom of triisopropyl borate, B(OiPr)₃, to form the desired lithium triisopropyl thiazolylborate.

The choice of starting material and reaction conditions is dictated by the regioselectivity of the lithiation step. For an unsubstituted thiazole, deprotonation occurs preferentially at the C2 position due to the acidifying effect of the adjacent sulfur and nitrogen atoms. If the C2 position is blocked, lithiation may be directed to the C5 position.

Visualizing the Workflow

The entire one-pot process can be conceptualized as a streamlined workflow, minimizing handling and potential degradation of sensitive intermediates.

Figure 1: Conceptual workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of lithium triisopropyl 2-thiazolylborate. It should be adapted based on the specific thiazole derivative and scale.

Materials and Reagents:

-

Thiazole (or substituted derivative)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate, B(OiPr)₃

-

Anhydrous reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

Self-Validating System & Safety Precautions:

-

Anhydrous Conditions are Critical: All glassware must be oven- or flame-dried, and anhydrous solvents must be used. Organolithium reagents and the borate intermediate are highly sensitive to moisture. The reaction's success is a direct validation of the anhydrous technique.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium species by oxygen or moisture.

-

Exothermic Reactions: The addition of n-BuLi and the subsequent borylation can be exothermic. Maintain strict temperature control, especially during scale-up.

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and must be handled with extreme care using appropriate syringe techniques.

Step-by-Step Procedure:

-

Vessel Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Initial Setup: Place the flask in a dry ice/acetone bath to cool to -78 °C.

-

Reagent Addition:

-

Dissolve the thiazole derivative (1.0 eq) in anhydrous THF.

-

Slowly add the THF solution to the cooled reaction flask via syringe.

-

-

Lithiation:

-

Slowly add n-BuLi (1.05 - 1.1 eq) dropwise to the stirred solution at -78 °C. The rate of addition should be controlled to maintain the internal temperature.

-

Causality: A slight excess of n-BuLi ensures complete conversion to the lithium intermediate. A yellow or orange color change often indicates the formation of the thiazolyl lithium species.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Borylation:

-

Slowly add triisopropyl borate (1.1 eq) to the reaction mixture at -78 °C.

-

Causality: The borate is added at low temperature to prevent side reactions, such as the formation of ate complexes from multiple additions of the organolithium to the boron center.

-

-

Completion:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours.

-

The resulting solution contains the lithium triisopropyl thiazolylborate. This solution can often be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling.[1]

-

Quantitative Data and Characterization

While often used in situ, the product can be isolated by removing the solvent under reduced pressure. The resulting solid can be stored under an inert atmosphere.

| Parameter | Value/Range | Rationale/Comment |

| Equivalents of n-BuLi | 1.05 - 1.1 | Ensures complete lithiation of the thiazole. |

| Equivalents of B(OiPr)₃ | 1.1 - 1.2 | A slight excess drives the borylation to completion. |

| Reaction Temperature | -78 °C | Critical for controlling reactivity and preventing side reactions. |

| Reaction Time (Lithiation) | 1 hour | Typically sufficient for complete deprotonation. |

| Reaction Time (Borylation) | 4 - 8 hours | Allows the reaction to proceed to completion as it warms. |

| Typical Yield | >90% (by NMR) | Yields are generally high for this efficient one-pot process. |

Characterization: The formation of the borate complex can be confirmed by ¹¹B NMR spectroscopy, which should show a characteristic peak for the tetracoordinate boron atom, typically in the range of δ 5-15 ppm. ¹H and ¹³C NMR will also show characteristic shifts in the thiazole ring protons and carbons upon borylation.

Field-Proven Insights & Troubleshooting

-

Low Yields: The most common cause of low yields is inadequate exclusion of water or air. Ensure all glassware is scrupulously dried and the inert atmosphere is maintained throughout.

-

Side Reactions: If the temperature is not carefully controlled during the addition of n-BuLi, competitive side reactions or degradation of the thiazole ring can occur.

-

Regioselectivity Issues: For substituted thiazoles, the site of lithiation may be ambiguous. A pilot reaction and careful analysis of the product mixture (e.g., by GC-MS or NMR of a quenched aliquot) may be necessary to determine the regiochemical outcome.

-

Direct Use in Cross-Coupling: For subsequent Suzuki-Miyaura reactions, the crude solution of the lithium triisopropyl thiazolylborate can be directly added to a mixture of the aryl halide, palladium catalyst, and ligand.[1][2] This avoids an isolation step and maximizes efficiency.

Conclusion

The one-pot synthesis of lithium triisopropyl thiazolylborates is a powerful and efficient method for accessing stable and versatile building blocks for organic synthesis. By understanding the underlying principles of directed lithiation and borylation, and by adhering to strict anhydrous and anaerobic techniques, researchers can reliably produce these valuable intermediates. This guide provides the foundational knowledge for the successful implementation of this protocol in a research or drug development setting, enabling the rapid and efficient synthesis of complex thiazole-containing molecules.

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available at: [Link]

-

DSpace@MIT. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Available at: [Link]

-

Woitkowiak, Z., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1743-1750. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

-

Demkowicz, S., et al. (2021). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 26(16), 4945. Available at: [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

A Technical Guide to the Comparative Stability of Thiazolyl Boronic Acids and Lithium Triisopropyl Borates in Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on the stability and reactivity of these compounds.[1] However, not all organoboron species are created equal. Heteroaromatic boronic acids, especially those derived from five-membered rings like thiazole, are notoriously prone to decomposition, which can impede reaction efficiency, reproducibility, and scalability.[2][3] This guide provides a detailed comparative analysis of thiazolyl boronic acids and their corresponding lithium triisopropyl borate salts, offering insights into their relative stability, handling, and application in synthesis. We will delve into the mechanistic underpinnings of their stability profiles, provide actionable experimental protocols for their synthesis and stability assessment, and offer evidence-based recommendations for their use in demanding synthetic contexts such as drug discovery and development.

Introduction: The Challenge of Heteroaryl Boronic Acids

Boronic acids are widely used as building blocks in organic chemistry due to their functional group tolerance, low toxicity, and commercial availability.[4] However, their stability can be a significant concern, particularly for electron-rich or heteroaromatic systems.[5] Thiazolyl boronic acids, valuable synthons for the introduction of the thiazole moiety found in many biologically active compounds, exemplify this challenge.

The primary decomposition pathway for these and many other boronic acids is protodeboronation , the cleavage of the C–B bond and its replacement with a C–H bond.[6] This process is often accelerated under the aqueous basic conditions typical of Suzuki-Miyaura coupling reactions.[7] Studies have shown that 5-thiazolyl boronic acids, in particular, undergo rapid protodeboronation, with half-lives that can be as short as 25-50 seconds at 70°C and neutral pH.[8][9] This inherent instability leads to several practical problems in the laboratory:

-

Inconsistent Reaction Yields: The concentration of the active boronic acid can decrease significantly over the course of a reaction, leading to lower and variable yields.

-

Poor Shelf-Life: Thiazolyl boronic acids can degrade upon storage, even under seemingly inert conditions, making it difficult to maintain a reliable stock of the reagent.[2]

-

Challenges in Purification and Characterization: The propensity for decomposition complicates their purification and accurate characterization.

To circumvent these issues, more stable surrogates for sensitive boronic acids have been developed. Among the most promising are lithium triisopropyl borates.

Lithium Triisopropyl Borates: A Paradigm of Enhanced Stability

Lithium triisopropyl borates are tetracoordinate boron species that serve as stable and effective precursors to the corresponding boronic acids.[10] They are readily prepared from the parent heterocycle and triisopropyl borate.[9] The key to their enhanced stability lies in their structure. The tetracoordinate boron center, bearing a formal negative charge, is less susceptible to the electrophilic attack that initiates protodeboronation. Furthermore, the bulky triisopropyl groups provide steric shielding, further protecting the C-B bond from cleavage.[9]

The practical benefits of this enhanced stability are substantial. Lithium triisopropyl borates of sensitive heterocycles, including those of the thiazole family, have been shown to be remarkably robust. They can be stored at room temperature under air for extended periods, in some cases for months, with no significant loss of activity.[10][11][12] This stands in stark contrast to the corresponding boronic acids, which can decompose significantly under the same conditions.[9]

Comparative Stability: A Quantitative Perspective

| Compound | Storage Conditions | Stability |

| 2-Furanyl Boronic Acid | Stored under air for 15 days | 90% decomposition |

| Lithium Triisopropyl 2-Furanyl Borate | Stored under air for 4 months | No significant loss in coupling yield |

This data highlights the dramatic improvement in stability offered by the lithium triisopropyl borate form for an unstable heteroaryl boronic acid.

The mechanism behind this difference in stability is visualized below:

Figure 1: Comparative decomposition pathways.

Experimental Protocols

Synthesis of Lithium Triisopropyl (Thiazolyl) Borate

This protocol is adapted from the general procedure described by Buchwald and coworkers.[9]

Materials:

-

Thiazole (or a substituted thiazole)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the thiazole derivative and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.1 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude lithium triisopropyl (thiazolyl) borate. The product is often used in the subsequent coupling step without further purification.

Figure 2: Synthesis workflow for lithium triisopropyl borates.

Synthesis of Thiazolyl Boronic Acid

The synthesis of thiazolyl boronic acids can be achieved via the corresponding lithium triisopropyl borate by acidic hydrolysis.

Materials:

-

Lithium triisopropyl (thiazolyl) borate

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude lithium triisopropyl (thiazolyl) borate in diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~2).

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiazolyl boronic acid.

-

Purification can be attempted by recrystallization or chromatography, but care must be taken due to the compound's instability.

Protocol for Monitoring Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation of protodeboronation over time.

Materials:

-

Thiazolyl boronic acid or lithium triisopropyl (thiazolyl) borate

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

Procedure:

-

Prepare a stock solution of the boronic acid or borate and the internal standard in the deuterated solvent of known concentration.

-

Transfer the solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the thiazole protons of the starting material and the protodeboronated thiazole product relative to the internal standard.

-

Plot the concentration of the starting material versus time to determine the rate of decomposition.[13]

Best Practices for Storage and Handling

Based on their distinct stability profiles, the following storage and handling recommendations are provided:

Thiazolyl Boronic Acids:

-

Storage: Store in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen).[5][14] Avoid exposure to moisture and light.

-

Handling: Use fresh material whenever possible. Weigh out quickly and in a dry environment. Avoid prolonged exposure to ambient air and moisture. For use in reactions, consider adding it to the reaction mixture last, especially if pre-heating is required.

Lithium Triisopropyl Borates:

-

Storage: Can be stored on the benchtop in a sealed container for short to medium-term periods. For long-term storage, refrigeration is recommended.[10][11]

-

Handling: While more stable, it is still good practice to handle them under an inert atmosphere to prevent slow degradation from atmospheric moisture.

Conclusion and Recommendations

For researchers and drug development professionals working with thiazole-containing molecules, the choice of organoboron reagent can have a profound impact on the success and efficiency of their synthetic endeavors. While thiazolyl boronic acids are the nominal reagents in Suzuki-Miyaura couplings, their inherent instability, particularly their susceptibility to protodeboronation, presents significant challenges.

Lithium triisopropyl borates, on the other hand, offer a robust and reliable alternative. Their tetracoordinate structure and steric bulk confer exceptional stability, allowing for long-term storage and consistent performance in cross-coupling reactions. The ability to generate the active boronic acid in situ from these stable precursors under the reaction conditions mitigates the problems associated with handling and using the free boronic acids directly.

Therefore, it is the strong recommendation of this guide that for syntheses involving unstable heteroaryl boronic acids like those of the thiazole family, the corresponding lithium triisopropyl borate salts be utilized as the preferred reagents. This approach will lead to more reproducible results, higher yields, and a more streamlined workflow, ultimately accelerating research and development timelines.

References

- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

- Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1196–1207.

- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.

- Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609.

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. Available at: [Link]

- Leśnikowski, Z. J. (2016). Recent developments with boron as a platform for novel drug design. Expert Opinion on Drug Discovery, 11(6), 569-578.

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609.

- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole. Google Patents.

- Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615.

- Baker, S. J., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3175.

- Liu, Y. H., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(18), 4235.

- Storage instructions for chemical reagents. (2025). Shanghai Hengyuan Biotechnology Co., Ltd.

-

How to Store Lab Reagents: Dos and Don'ts. Laboratory Disposable Products. Available at: [Link]

- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- de la Rosa, M. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3959-3971.

- Dias, A. M. A., et al. (2020).

- El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

- Costa, L. D., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling.

- Pandiyan, P., et al. (2018). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

-

Thiazol-2-ylboronic acid. PubChem. Available at: [Link]

- Oberli, M. A., & Buchwald, S. L. (2012).

- Zhang, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 113-121.

- clean up of GC/MS after phenylboronic acid derivative. (2017).

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). MDPI.

- Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts.

- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- Skrocki, M., & Stawinski, J. (2019).

- Vedejs, E., & Chapman, R. W. (1994). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 59(18), 5391-5393.

- Costa, L. D., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling.

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024).

- Al-Hourani, B. J., et al. (2017). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.

- El-Gamal, M. I., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Bioorganic Chemistry, 94, 103387.

- Aggarwal, V. K., et al. (2011). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates.

- The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.).

Sources

- 1. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 8. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. shahandassociates.co.in [shahandassociates.co.in]

- 12. benchchem.com [benchchem.com]

- 13. en.hnybio.com [en.hnybio.com]

- 14. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]

A Comprehensive Guide to the Multinuclear NMR Characterization of Lithium triisopropoxy(thiazol-2-yl)borate

Abstract

Lithium triisopropoxy(thiazol-2-yl)borate is an organoboron compound of significant interest to researchers in synthetic chemistry and drug development, primarily for its potential as a stable, versatile nucleophile in cross-coupling reactions. Ensuring the structural integrity, purity, and stability of this reagent is paramount for its effective application. This in-depth technical guide provides a comprehensive framework for the complete structural elucidation and quality assessment of this compound using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols and expert interpretation for ¹H, ¹³C, ¹¹B, and ⁷Li NMR, establishing a definitive analytical standard for this compound.

Introduction

Organoboron compounds, particularly boronic acids and their derivatives, are foundational reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[1]. Ate complexes, such as this compound, offer distinct advantages over their boronic acid counterparts, including enhanced stability and, in some cases, unique reactivity profiles. The thiazole moiety is a privileged heterocycle found in numerous biologically active molecules and pharmaceuticals, making this particular borate a valuable building block for medicinal chemistry[2][3][4].

Given the sensitivity of organoboron reagents to moisture and air, rigorous characterization is not merely a formality but a critical prerequisite for reproducible and successful synthetic outcomes. Multinuclear NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose. By probing the local chemical environment of ¹H, ¹³C, ¹¹B, and ⁷Li nuclei, we can obtain an unambiguous confirmation of the compound's covalent framework, its ionic nature, and the coordination state of the central boron atom. This guide explains the causality behind experimental choices and provides a self-validating system for the comprehensive characterization of the title compound.

Molecular Structure & Key NMR-Active Nuclei

The structure of this compound consists of a tetracoordinate borate anion and a lithium cation. The analysis of this structure relies on probing four distinct NMR-active nuclei, each providing a unique piece of the structural puzzle.

-

¹H NMR: Provides information on the proton environment, confirming the presence and connectivity of the thiazole and isopropoxy groups.

-

¹³C NMR: Maps the carbon skeleton of the molecule.

-

¹¹B NMR: Acts as a direct probe of the boron atom's coordination state, which is the most diagnostic tool for confirming the formation of the desired 'ate' complex.

-

⁷Li NMR: Confirms the presence and environment of the lithium counter-ion.

Experimental Protocol: Sample Preparation

The integrity of the NMR data is wholly dependent on meticulous sample preparation. Organoboron compounds, and particularly anionic 'ate' complexes, are susceptible to hydrolysis. The following protocol is designed to ensure sample integrity.

Protocol Steps:

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., in an argon- or nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen.

-

NMR Tube Selection: For ¹¹B NMR spectroscopy, a quartz NMR tube is mandatory. Standard borosilicate glass tubes will produce a large, broad background signal that obscures the signal from the analyte[5]. For all other nuclei, standard glass NMR tubes are sufficient.

-

Solvent Selection: Choose a dry, deuterated solvent in which the compound is fully soluble. Anhydrous THF-d₈ or Benzene-d₆ are excellent choices. While CDCl₃ can be used, it is slightly acidic and may lead to gradual decomposition over time.

-

Sample Weighing & Dissolution: Accurately weigh approximately 5-10 mg of this compound directly into the NMR tube under an inert atmosphere.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent via a gas-tight syringe.

-

Homogenization: Gently agitate the sample to ensure complete dissolution. A brief, gentle vortex may be used if necessary.

-

Sealing: Securely cap the NMR tube (e.g., with a J-Young valve or a sealed cap) before removing it from the inert atmosphere for analysis.

Multinuclear NMR Characterization & Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule.

-

Thiazole Region (Aromatic): The thiazole ring protons are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm[2][6]. Due to the electron-withdrawing nature of the borate group at the C2 position, the H4 and H5 protons will be distinct. We predict:

-

One doublet for the H5 proton.

-

One doublet for the H4 proton.

-

The coupling constant between H4 and H5 (³JHH) is expected to be small, characteristic of five-membered heterocycles.

-

-

Isopropoxy Region (Aliphatic): The three equivalent isopropoxy groups will give rise to two distinct signals:

-

A septet corresponding to the three methine (-CH) protons. This signal will be shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

A doublet corresponding to the eighteen methyl (-CH₃) protons. This signal will be further upfield.

-

-

Validation through Integration: The relative integral ratio of the thiazole protons to the isopropoxy protons should be 1:1:21 (or normalized to 1:1 for the two thiazole protons and a combined 21 for the isopropoxy protons: 3 from the methines and 18 from the methyls), providing quantitative validation of the structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework.

-

Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons. The C2 carbon, directly attached to the boron, is of particular interest. Due to coupling with the quadrupolar ¹¹B nucleus, this signal may be significantly broadened or even unobservable[7]. The other two carbons, C4 and C5, should appear as sharp signals in the aromatic region (~115-155 ppm)[8][9].

-

Isopropoxy Carbons: Two signals are expected in the aliphatic region: one for the methine carbon (further downfield, ~60-70 ppm) and one for the methyl carbons (further upfield, ~20-30 ppm).

¹¹B NMR Spectroscopy

This is the most crucial experiment for confirming the formation of the tetracoordinate borate 'ate' complex. The chemical shift of ¹¹B is highly sensitive to its coordination number and geometry[5][10].

-

Expected Chemical Shift: Trivalent, sp²-hybridized boronic esters typically show broad signals in the downfield region of the ¹¹B spectrum (δ = +20 to +35 ppm)[11]. In contrast, the formation of a tetracoordinate, sp³-hybridized borate anion results in a significant upfield shift. For this compound, a single, relatively sharp signal is expected in the range of δ = +3 to +15 ppm [11][12][13].

-

Significance: The observation of this characteristic upfield signal is unambiguous proof of the formation of the desired anionic 'ate' complex and rules out the presence of significant amounts of trigonal starting materials or decomposition products.

⁷Li NMR Spectroscopy

While less structurally informative than the other nuclei, ⁷Li NMR serves as a simple confirmation of the counter-ion.

-

Expected Chemical Shift: A single resonance is expected. The chemical shift of ⁷Li is sensitive to the solvent and concentration but is typically observed near δ = 0 ppm when referenced to an external standard of LiCl in D₂O[14][15]. In organic solvents, shifts can vary slightly but remain in a narrow range (e.g., -9 to +3 ppm)[15]. This confirms the ionic nature of the compound.

Summary of Expected NMR Data

The following table summarizes the predicted NMR data for this compound, which serves as a benchmark for quality control and structural verification.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features & Rationale |

| ¹H | Thiazole-H4 | ~7.5 - 8.5 | Doublet (d) | Aromatic proton, coupled to H5. |

| Thiazole-H5 | ~7.0 - 8.0 | Doublet (d) | Aromatic proton, coupled to H4. | |

| Isopropoxy-CH | ~3.5 - 4.5 | Septet (sept) | Deshielded by adjacent oxygen; coupled to 6 methyl protons. | |

| Isopropoxy-CH₃ | ~1.0 - 1.5 | Doublet (d) | Shielded aliphatic protons; coupled to the methine proton. | |

| ¹³C | Thiazole-C2 | ~160 - 180 | Singlet (s) | Attached to boron; signal may be very broad or unobserved due to quadrupolar relaxation. |

| Thiazole-C4/C5 | ~115 - 155 | Singlet (s) | Aromatic carbons. | |

| Isopropoxy-CH | ~60 - 70 | Singlet (s) | Aliphatic carbon attached to oxygen. | |

| Isopropoxy-CH₃ | ~20 - 30 | Singlet (s) | Aliphatic methyl carbons. | |

| ¹¹B | Borate (B⁻) | +3 - +15 | Singlet (s) | Diagnostic Signal: Confirms tetracoordinate (sp³) boron center. Relatively sharp signal.[11] |

| ⁷Li | Lithium Cation (Li⁺) | ~ -1.0 - +1.0 | Singlet (s) | Confirms presence of lithium counter-ion. Shift is solvent-dependent.[14][15] |

Conclusion

The structural characterization of this compound is unequivocally achieved through a systematic, multinuclear NMR approach. The combination of ¹H and ¹³C NMR confirms the covalent structure of the organic fragments, while integration in the ¹H spectrum provides quantitative validation. Critically, ¹¹B NMR serves as the definitive diagnostic tool, with an expected upfield chemical shift that unambiguously confirms the formation of the desired tetracoordinate borate 'ate' complex. Finally, ⁷Li NMR verifies the presence of the lithium counter-ion. Adherence to the detailed experimental protocols and interpretive framework presented in this guide will empower researchers, scientists, and drug development professionals to confidently assess the quality, purity, and structural integrity of this valuable synthetic reagent, ensuring reproducibility and success in its downstream applications.

References

-

Thiazole - Wikipedia . Wikipedia. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers . MDPI. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters . ResearchGate. [Link]

-

Thiazole | C3H3NS | CID 9256 . PubChem, National Institutes of Health. [Link]

-

Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations . ResearchGate. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes . JACS Au, ACS Publications. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes . PMC, National Institutes of Health. [Link]

-

1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange . The Journal of Organic Chemistry. [Link]

-

11B NMR Spectroscopic Observation of a Borate Ion-Diol Complex with a Seven-Membered Ring and Comparison of Stability Among Complexes with Different Ring Sizes . ResearchGate. [Link]

-

H.NMR Spectrum of Thiazole Amide Compound {1} . ResearchGate. [Link]

-

In situ 7Li-NMR analysis of lithium metal surface deposits with varying electrolyte compositions and concentrations . RSC Publishing. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . ACS Omega. [Link]

-

11B NMR Chemical Shifts . San Diego State University Chemistry. [Link]

-

In situ 7Li-NMR analysis of lithium metal surface deposits with varying electrolyte compositions and concentrations . RSC Publishing. [Link]

-

1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange . The Journal of Organic Chemistry, ACS Publications. [Link]

-

The Radiofrequency NMR Spectra of Lithium Salts in Water; Reevaluation of Nuclear Magnetic Moments for 6Li and 7Li Nuclei . MDPI. [Link]

-

Thiazole - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d . ResearchGate. [Link]

-

NMR Periodic Table: Lithium NMR . IMSERC. [Link]

-

7Li NMR Chemical Shift Imaging To Detect Microstructural Growth of Lithium in All-Solid-State Batteries . Chemistry of Materials, ACS Publications. [Link]

-

Borylation - Wikipedia . Wikipedia. [Link]

Sources

- 1. Borylation - Wikipedia [en.wikipedia.org]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

A Technical Guide to the Physicochemical Properties of Lithium Heterocyclic Borates for Advanced Battery Applications

This guide provides an in-depth exploration of the core physical and chemical properties of lithium heterocyclic borates. Tailored for researchers, scientists, and professionals in drug development with an interest in advanced materials, this document delves into the synthesis, characterization, and application of these promising compounds, particularly within the realm of next-generation lithium-ion batteries. We will move beyond a simple recitation of facts to an integrated understanding of how molecular structure dictates macroscopic properties and performance.

Introduction: The Emerging Role of Heterocyclic Borates in Electrolyte Science

The advancement of lithium-ion battery technology is intrinsically linked to the innovation of its core components, with the electrolyte playing a pivotal role in determining safety, longevity, and performance. Traditional lithium salts, such as lithium hexafluorophosphate (LiPF₆), suffer from notable drawbacks including poor thermal stability and a propensity to generate hazardous hydrofluoric acid (HF) in the presence of moisture.[1][2] This has spurred a dedicated search for alternative electrolyte materials that can overcome these limitations.

Lithium heterocyclic borates have emerged as a highly promising class of salts due to their unique molecular structures, which often lead to exceptional thermal stability, wide electrochemical windows, and favorable interactions at the electrode-electrolyte interface.[3][4] These compounds feature a central tetracoordinate boron atom integrated into a heterocyclic ring system, a configuration that allows for extensive charge delocalization within the anion. This delocalization is key to many of their advantageous properties, as it weakens the interaction between the lithium cation and the borate anion, thereby facilitating ion transport.[5][6] This guide will provide a comprehensive overview of the synthesis, structure-property relationships, and electrochemical behavior of these advanced materials.

Synthesis and Structural Diversity of Lithium Heterocyclic Borates

The synthesis of lithium heterocyclic borates typically involves the reaction of a lithium source with a boron-containing precursor and a heterocyclic ligand. A common synthetic strategy is the reaction between trialkoxy borates and an organolithium compound, which not only provides the lithium cation but also introduces a stabilizing alkyl or aryl group.[7][8] The choice of the heterocyclic ligand is critical in tailoring the final properties of the salt.

The structural diversity of these compounds is vast, with common examples including those derived from salicylate, mandelate, and pyridine-diol ligands.[3][4][9] The nature of the heterocyclic ring, including the presence of electron-withdrawing or -donating groups, directly influences the electronic structure of the borate anion and, consequently, its physicochemical properties.[6]

Representative Structures

Below are the molecular structures of two notable lithium heterocyclic borates, Lithium Bis(salicylato)borate (LBSB) and Lithium Bis[2,3-pyridinediolato(2−)‐O,O′]borate (LBPB), which will be discussed in further detail.

Caption: Molecular structures of LBSB and LBPB anions.

Physicochemical Properties: A Deep Dive

The unique structural features of lithium heterocyclic borates give rise to a compelling set of physical and chemical properties that are highly relevant for their application in energy storage.

Thermal Stability

A hallmark of lithium heterocyclic borates is their exceptional thermal stability, which is a critical factor for battery safety. For instance, lithium bis(oxalato)borate (LiBOB), a well-studied borate salt, is stable up to 302°C, a significant improvement over the decomposition temperature of LiPF₆.[10][11] The thermal decomposition of lithium bis[salicylato(2-)]borate (LBSB) and its derivatives begins at temperatures ranging from 260°C to 320°C, showcasing their robustness at elevated temperatures.[3] This high thermal stability is attributed to the strong covalent bonds within the chelate rings and the effective delocalization of the negative charge across the anion.

| Salt | Decomposition Temperature (°C) |

| Lithium Hexafluorophosphate (LiPF₆) | ~125[2] |

| Lithium Bis(oxalato)borate (LiBOB) | 302[10] |

| Lithium Bis[salicylato(2-)]borate (LBSB) | 290[3] |

| Lithium Bis[3-methylsalicylato(2-)]borate (3-MLBSB) | 320[3] |

| Lithium Bis[3,5-dichlorosalicylato(2-)]borate (DCLBSB) | 310[3] |

| Lithium Bis[3,5,6-trichlorosalicylato(2-)]borate (TCLBSB) | 260[3] |

Table 1: Thermal decomposition temperatures of various lithium salts.

Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to transport lithium ions and is a key determinant of a battery's power performance. The conductivity of electrolytes based on lithium heterocyclic borates is highly dependent on the specific anion structure, the solvent system, and the salt concentration.

The design of these salts often aims to minimize ion pairing between the lithium cation and the borate anion. This is achieved by creating large, charge-delocalized anions. For example, the introduction of electron-withdrawing groups, such as fluorine atoms or chloro-substituents on the heterocyclic ligand, can enhance charge delocalization and lead to higher ionic conductivities.[3][5][6] In a study of LBSB derivatives in an ethylene carbonate-1,2-dimethoxyethane (EC-DME) mixture, it was found that the dichlorinated and trichlorinated versions (DCLBSB and TCLBSB) exhibited higher conductivities than the parent LBSB, indicating a greater degree of dissociation.[3]

Some novel lithium borate ionic liquids have been designed to act as single-component electrolytes, exhibiting ionic conductivities greater than 10⁻⁴ S/cm at 25°C.[12] Furthermore, single-ion conducting polymers incorporating borate pendant groups have achieved conductivities as high as 1.65 x 10⁻⁴ S/cm at 60°C.[5][6]

Electrochemical Stability

The electrochemical stability window of an electrolyte defines the voltage range within which it can operate without undergoing oxidative or reductive decomposition. A wide stability window is crucial for enabling the use of high-voltage cathode materials and for ensuring long-term cycling stability.

Lithium heterocyclic borates generally exhibit wide electrochemical stability windows. For example, lithium 1,1,1,3,3,3-(tetrakis)hexafluoroisopropoxy borate (LiBHfip) has shown an oxidative stability of up to 5.0 V vs. Li⁺/Li.[13][14] The anodic stability of these salts is influenced by the energy of the highest occupied molecular orbital (HOMO) of the anion; a lower HOMO energy corresponds to greater resistance to oxidation. The introduction of a nitrogen atom into the heterocyclic ring, as in lithium bis[2,3-pyridinediolato(2−)‐O,O′]borate (LBPB), has been shown to increase the anodic oxidation limit to 3.95 V vs. Li⁺/Li, an improvement of about 0.35 V compared to its non-heterocyclic counterpart.[4]

Interfacial Properties and Performance in Lithium Batteries

Beyond their bulk properties, the behavior of lithium heterocyclic borates at the electrode-electrolyte interface is of paramount importance for battery performance. Many of these salts are known to form a stable and protective solid electrolyte interphase (SEI) on the anode surface.[15][16][17] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and for ensuring the long-term cyclability of the battery.

The reduction of the borate anion at the anode surface contributes to the formation of the SEI. In the case of LiBOB, its reduction begins at approximately 1.8 V and leads to the formation of lithium oxalate and other boron-containing species.[18] This SEI has been shown to effectively passivate the graphite anode, even in the presence of solvents like propylene carbonate (PC) that would typically exfoliate the graphite.[19]

The ability of some lithium borate salts to passivate the aluminum current collector at high potentials is another significant advantage.[13][14] This prevents the corrosion of the current collector, which can be a problem with other salts like LiFSI.

Experimental Protocols

Synthesis of Lithium Bis[salicylato(2-)]borate (LBSB)

Objective: To synthesize LBSB as a representative lithium heterocyclic borate.

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Boric acid (H₃BO₃)

-

Salicylic acid

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve stoichiometric amounts of lithium hydroxide monohydrate and boric acid in deionized water with gentle heating and stirring to form a lithium borate precursor solution.

-

In a separate flask, dissolve a stoichiometric amount of salicylic acid in ethanol.

-

Slowly add the salicylic acid solution to the lithium borate precursor solution with continuous stirring.

-

Reflux the resulting mixture for several hours to ensure complete reaction.

-

Allow the solution to cool to room temperature, during which a white precipitate of LBSB will form.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum at an elevated temperature to remove any residual solvent and water.

Causality: The use of a reflux step ensures that the reaction goes to completion by providing sufficient energy to overcome the activation barrier. The washing step with cold ethanol is crucial for purifying the product, as LBSB has lower solubility in cold ethanol compared to the starting materials.

Electrochemical Characterization Workflow

Caption: Workflow for electrochemical characterization.

Future Outlook and Challenges

Lithium heterocyclic borates represent a significant step forward in the development of safer and higher-performance lithium-ion batteries. Their impressive thermal and electrochemical stability, coupled with their ability to form protective interfacial layers, makes them highly attractive alternatives to conventional lithium salts.

However, challenges remain. The ionic conductivity of some borate-based electrolytes is still lower than that of their LiPF₆-based counterparts, which can limit the rate capability of the battery.[10] Further optimization of the molecular structure of the borate anion, for example, through the introduction of highly fluorinated or ether-functionalized side chains, could help to improve ionic mobility.[5][6][7] Additionally, the synthesis of these salts can be more complex and costly than that of LiPF₆, which may be a barrier to their large-scale commercialization. Continued research into more efficient and scalable synthetic routes is therefore essential.

Computational studies, such as density functional theory (DFT) calculations, will continue to play a crucial role in understanding the fundamental properties of these materials and in guiding the design of new and improved lithium heterocyclic borates.[20][21] By combining theoretical predictions with experimental validation, the field can accelerate the discovery of next-generation electrolytes that will enable the next leap in battery technology.

References

-

Guzmán-González, G., Vauthier, S., Alvarez-Tirado, M., Cotte, S., Castro, L., Guéguen, A., Casado, N., & Mecerreyes, D. (2022). Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries. Advanced Energy Materials, 13(2), 2202974. [Link]

-

dos Santos, D. B., Rodrigues, A. C. P., & Rodrigues, A. C. M. (2021). Lithium ion sites and their contribution to the ionic conductivity of RLi2O-B2O3 glasses with R ≤ 1.85. Journal of Non-Crystalline Solids, 574, 121159. [Link]

-

Guzmán-González, G., et al. (2022). Single‐Ion Lithium Conducting Polymers with High Ionic Conductivity Based on Borate Pendant Groups. Advanced Functional Materials, 32(15), 2109733. [Link]

-

Guzmán-González, G., et al. (2022). Single‐Ion Lithium Conducting Polymers with High Ionic Conductivity Based on Borate Pendant Groups. PubMed Central, PMCID: PMC9286438. [Link]

-

Guzmán-González, G., et al. (2022). Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries. Advanced Energy Materials, 13(2), 2202974. [Link]

-

Kim, S. S., et al. (2001). Application of Lithium Organoborate with Salicylic Ligand to Lithium Battery Electrolyte. Journal of The Electrochemical Society, 148(9), A1034. [Link]

-

Mishra, R., et al. (2021). Lithium Borate Ester Salts for Electrolyte Application in Next‐Generation High Voltage Lithium Batteries. Advanced Energy Materials, 11(20), 2100459. [Link]

-

Barthel, J., et al. (2000). A New Class of Electrochemically and Thermally Stable Lithium Salts for Lithium Battery Electrolytes. V. Synthesis and Properties of Lithium Bis[2,3-pyridinediolato(2−)‐O,O′]borate. Journal of The Electrochemical Society, 147(1), 21. [Link]

-

Mishra, R., et al. (2021). Lithium Borate Ester Salts for Electrolyte Application in Next‐Generation High Voltage Lithium Batteries. Semantic Scholar. [Link]

-

Tan, S., & Ji, Y. (2022). Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. MDPI. [Link]

-

Perea, A. (2018). Electrolytes for lithium and lithium ion batteries: From synthesis of novel lithium borates and ionic liquids to development of novel measurement methods. ResearchGate. [Link]

-

Zavalij, P. Y., & Whittingham, M. S. (2004). Structural Features of Lithium Organoborates. Crystal Growth & Design, 4(3), 475-480. [Link]

-

Larush-Asraf, L., et al. (2007). On the electrochemical and thermal behavior of lithium bis(oxalato)borate (LiBOB) solutions. Journal of Power Sources, 174(2), 400-407. [Link]

-

Larush-Asraf, L., et al. (2007). On the electrochemical and thermal behavior of lithium bis(oxalato)borate (LiBOB) solutions. ResearchGate. [Link]

-

Zor, C., et al. (2022). A Guide to Water Free Lithium Bis(oxalate) Borate (LiBOB). ChemRxiv. [Link]

-

Tan, S., & Ji, Y. (2022). Review of Boron Compounds in Lithium Batteries: Electrolyte, Anode, Cathode, Separator, and Battery Thermal Management System. Preprints.org. [Link]

-

Guzmán-González, G., et al. (2022). Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries. Advanced Energy Materials, 13(2), 2202974. [Link]

-

Tiritiris, I., & Balducci, A. (2022). Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory. I.R.I.S. Adlershof. [Link]

-

Zhang, Y., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. [Link]

-

Kjell, M. H., et al. (2024). Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate. PubMed Central, PMCID: PMC10898555. [Link]

-

Wikipedia. (2025). Lithium bis(oxalato)borate. [Link]

-

Zhang, Y., et al. (2021). Research on the Attenuation Mechanism of the Lithium Battery with Computational Chemistry and Surface/Interface Detection Methods. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials. RSC Publishing. [Link]

-

Zhang, H., & Hasa, I. (2021). Functional lithium borate salts and their potential application in high performance lithium batteries. ResearchGate. [Link]

-

Li, T., et al. (2021). A Computational Review on Localized High‐Concentration Electrolytes in Lithium Batteries. Advanced Theory and Simulations, 4(12), 2100288. [Link]

-

Wang, Q., et al. (2012). Thermal Stabilities of Some Lithium Salts and Their Electrolyte Solutions With and Without Contact to a LiFePO4 Electrode. ResearchGate. [Link]

-

Lee, H., et al. (2006). Properties of Lithium bis(oxatlato)borate (LiBOB) as a Lithium Salt and Cycle Performance in LiMn2O4 Half Cell. International Journal of Electrochemical Science. [Link]

-

Zhang, X., et al. (2018). Recent progress in theoretical and computational investigations of Li-ion battery materials and electrolytes. Energy & Environmental Science, 11(3), 465-497. [Link]

-

TYCORUN ENERGY. (n.d.). What is electrolyte lithium salt? [Link]

-

Zhou, D., & Angell, C. A. (2003). Anion-trapping and polyanion electrolytes based on acid-in-chain borate polymers. Solid State Ionics, 161(1-2), 1-12. [Link]

-

DNK Power. (2022). Overview Of Lithium Salts in Li Ion Battery Electrolyte. [Link]

-

Wikipedia. (n.d.). Lithium borate. [Link]

-

Sun, X., et al. (2014). Synthesis and Characterization of Lithium Bis(fluoromalonato)borate (LiBFMB) for Lithium Ion Battery Applications. Oak Ridge National Laboratory. [Link]

-

Villalva, D. R., et al. (2020). Lithium ion Speciation in Cyclic Solvents: Impact of Anion Charge Delocalization and Solvent Polarizability. Semantic Scholar. [Link]

-

Posch, P., et al. (2017). Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. Semantic Scholar. [Link]

-

Tang, Y., & Navrotsky, A. (2012). Thermochemical investigation of lithium borate glasses and crystals. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. addi.ehu.es [addi.ehu.es]

- 6. Single‐Ion Lithium Conducting Polymers with High Ionic Conductivity Based on Borate Pendant Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. addi.ehu.es [addi.ehu.es]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electrochemsci.org [electrochemsci.org]

- 11. Overview Of Lithium Salts in Li Ion Battery Electrolyte - Lithium ion Battery Manufacturer and Supplier in China-DNK Power [dnkpower.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lithium Borate Ester Salts for Electrolyte Application in Next‐Generation High Voltage Lithium Batteries | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. cris.bgu.ac.il [cris.bgu.ac.il]

- 17. researchgate.net [researchgate.net]

- 18. Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tycorun.com [tycorun.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent progress in theoretical and computational investigations of Li-ion battery materials and electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Formation Mechanism of Lithium Trialkoxyorganoborates

This guide provides a detailed exploration of the formation mechanism of lithium trialkoxyorganoborates, essential intermediates in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, outlines robust experimental protocols, and offers insights into the critical parameters governing this transformation.

Introduction: The Strategic Importance of Organoborates

Lithium trialkoxyorganoborates, often referred to as borate "ate" complexes, are tetracoordinate boron species that play a pivotal role as precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their significance is most pronounced in their conversion to versatile reagents like potassium organotrifluoroborates and their direct use in Suzuki-Miyaura cross-coupling reactions.[1] Unlike their neutral, trivalent boronic ester counterparts, the anionic, tetracoordinate nature of these borate complexes imparts unique reactivity, rendering the organic substituent on the boron atom highly nucleophilic.[2][3]

Understanding the precise mechanism of their formation is paramount for controlling reaction outcomes, optimizing yields, and ensuring the synthesis of structurally complex molecules with high fidelity. This guide dissects the fundamental Lewis acid-base reaction that underpins their synthesis and examines the factors that ensure its efficiency and selectivity.

The Core Mechanism: A Lewis Acid-Base Adduct Formation

The formation of a lithium trialkoxyorganoborate is fundamentally a Lewis acid-base reaction.[4] The key event is the nucleophilic addition of a highly reactive organolithium reagent (the Lewis base) to the electrophilic boron center of a trialkoxyborane, such as triisopropyl borate or trimethyl borate (the Lewis acid).[1][5]

The central boron atom in a trialkoxyborane is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient and susceptible to nucleophilic attack.[4][6][7] The organolithium reagent provides a carbanion-like organic group (R⁻) that acts as a potent nucleophile.

The reaction proceeds via a single, concerted step:

-

Nucleophilic Attack: The carbon atom of the organolithium reagent attacks the empty p-orbital of the boron atom in the trialkoxyborane.

-

'Ate' Complex Formation: This attack results in the formation of a new carbon-boron bond. Concurrently, the boron center rehybridizes from sp² to a more stable, tetrahedral sp³ geometry.[4] The resulting species is a tetravalent boron "ate" complex, which carries a formal negative charge on the boron atom, counterbalanced by the lithium cation (Li⁺).[3][4]

This transformation from a neutral, low-reactivity electrophile (the borane) into a charged, nucleophilic "ate" complex is the cornerstone of its synthetic utility.[3][4]

Caption: General mechanism for lithium trialkoxyorganoborate formation.

Critical Reaction Parameters and Their Scientific Rationale

The success of this synthesis hinges on meticulous control of the reaction environment. The high reactivity of organolithium reagents necessitates specific conditions to prevent side reactions and ensure high yields of the desired borate complex.[5]

Temperature Control

-

Rationale: Organolithium reagents, particularly n-butyllithium (n-BuLi), are exceptionally strong bases and nucleophiles.[8] At elevated temperatures, they can react with common ethereal solvents like tetrahydrofuran (THF) via deprotonation, leading to solvent degradation and consumption of the reagent.[9][10] Furthermore, the reaction with the trialkoxyborane is highly exothermic.

-

Field Insight: Conducting the reaction at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), is standard and critical practice.[1][5][9] This low temperature ensures the stability of the organolithium reagent, prevents solvent degradation, and allows for effective dissipation of the heat generated upon addition of the borate, thereby preventing unwanted side reactions like multiple additions of the organolithium to the boron center.[5][11]

Solvent Choice

-

Rationale: The solvent must be aprotic to avoid quenching the highly basic organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are preferred because they effectively solvate the lithium cation, breaking up the organolithium aggregates that exist in hydrocarbon solvents and increasing the reagent's reactivity.[12]

-

Field Insight: THF is a common choice due to its excellent solvating power.[1] However, its propensity to be deprotonated by strong bases at temperatures above -70 °C is a known liability.[9] For reactions requiring slightly higher temperatures, diethyl ether may be a more stable alternative. The reaction is typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture and oxygen.[13]

Stoichiometry and Order of Addition

-

Rationale: To prevent the formation of undesired di- and tri-alkylated boron species, a slight excess of the trialkoxyborane is often used relative to the organolithium reagent.[5] The standard procedure involves the slow, dropwise addition of the trialkoxyborane to the solution of the organolithium reagent at -78 °C.[1]

-

Field Insight: This "normal" addition sequence maintains a low concentration of the electrophilic borate in the presence of the nucleophilic organolithium, minimizing the chance of over-addition. A reverse addition (adding the organolithium to the borate) can lead to a mixture of products and is generally avoided. Some modern protocols, particularly for generating borates from sensitive heterocyclic substrates, involve generating the organolithium in situ in the presence of the borate ester.[1][14]

Standard Experimental Protocol: Synthesis of Lithium Triisopropyl(phenyl)borate

This protocol provides a self-validating workflow for the synthesis and subsequent use of a representative lithium trialkoxyorganoborate.

Materials & Equipment

| Reagent/Equipment | Specification | Rationale |

| Bromobenzene | Anhydrous, ≥99% | Source of the phenyl group. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Potent organometallic base/nucleophile. |

| Triisopropyl borate | Anhydrous, ≥98% | Electrophilic boron source. |